4-Bromo-5-fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
4-Bromo-5-fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple halogen atoms (bromine, fluorine, and iodine) and a phenylsulfonyl group attached to a pyrrolo[2,3-b]pyridine core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
4-Bromo-5-fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine: Lacks the phenylsulfonyl group.
5-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: Lacks the bromine atom.
Uniqueness
The presence of multiple halogen atoms and the phenylsulfonyl group in 4-Bromo-5-fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine makes it unique compared to similar compounds
Properties
Molecular Formula |
C13H7BrFIN2O2S |
---|---|
Molecular Weight |
481.08 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-bromo-5-fluoro-2-iodopyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H7BrFIN2O2S/c14-12-9-6-11(16)18(13(9)17-7-10(12)15)21(19,20)8-4-2-1-3-5-8/h1-7H |
InChI Key |
PTKRXXASBOFAFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C(=CN=C32)F)Br)I |
Origin of Product |
United States |
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